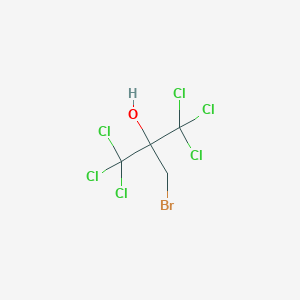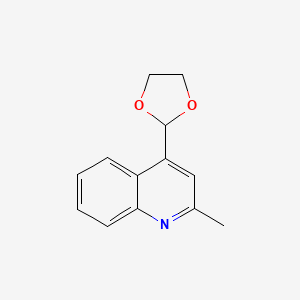
4-(1,3-Dioxolan-2-yl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-2-methylquinoline is an organic compound that features a quinoline ring substituted with a 1,3-dioxolane moiety and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methylquinoline typically involves the formation of the quinoline ring followed by the introduction of the 1,3-dioxolane moiety. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base to form the quinoline ring. The 1,3-dioxolane moiety can be introduced through acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to facilitate the acetalization process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog without the quinoline ring.
2-Methylquinoline: Lacks the 1,3-dioxolane moiety.
4-(1,3-Dioxolan-2-yl)pyridine: Contains a pyridine ring instead of a quinoline ring
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methylquinoline is unique due to the combination of the quinoline ring and the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89587-03-1 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H13NO2/c1-9-8-11(13-15-6-7-16-13)10-4-2-3-5-12(10)14-9/h2-5,8,13H,6-7H2,1H3 |
InChI-Schlüssel |
KQLJVKQLKQBQRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


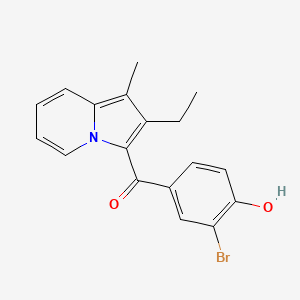
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
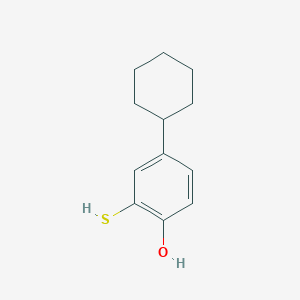
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)
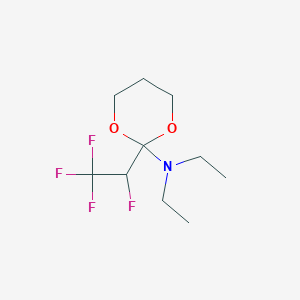


![5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline](/img/structure/B14386549.png)
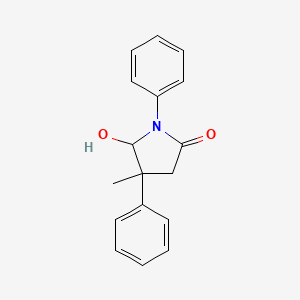
![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)

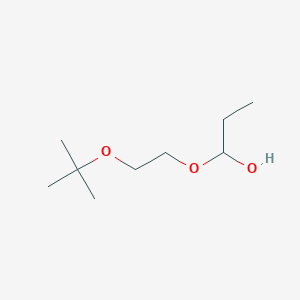
![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
